2-(Bromomethyl)-1,4-difluorobenzene

Catalog No.
S708370
CAS No.
85117-99-3
M.F
C7H5BrF2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-1,4-difluorobenzene

CAS Number

85117-99-3

Product Name

2-(Bromomethyl)-1,4-difluorobenzene

IUPAC Name

2-(bromomethyl)-1,4-difluorobenzene

Molecular Formula

C7H5BrF2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C7H5BrF2/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2

InChI Key

ONWGSWNHQZYCFK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)CBr)F

Synonyms

2-(Bromomethyl)-1,4-difluorobenzene; 1-Bromomethyl-2,5-difluorobenzene; 3,6-Difluorobenzyl Bromide; α-Bromo-2,5-difluorotoluene

Canonical SMILES

C1=CC(=C(C=C1F)CBr)F

2-(Bromomethyl)-1,4-difluorobenzene is an organic compound with the molecular formula C7H5BrF2. It features a benzene ring substituted at the 1 and 4 positions with fluorine atoms and at the 2 position with a bromomethyl group. This compound is notable for its unique structure, which combines halogen substituents that can influence its chemical reactivity and biological properties. The presence of both bromine and fluorine atoms makes it a compound of interest in various fields, including pharmaceuticals and materials science .

There is no known specific mechanism of action for 2-(bromomethyl)-1,4-difluorobenzene as it's likely an intermediate, not a final product used in biological systems.

  • Harmful if inhaled or swallowed: Organic halides can irritate or damage respiratory and digestive systems [].
  • Skin and eye irritant: May cause irritation or burns upon contact [].
  • Flammable: Organic solvents are often flammable and require proper handling and storage precautions [].

Synthesis and Characterization:

2-(Bromomethyl)-1,4-difluorobenzene is an aromatic organic compound with the chemical formula C7H5BrF2. Its synthesis has been reported in several scientific publications, often involving the bromination of 1,4-difluorobenzene followed by subsequent functionalization steps. For example, one study describes its preparation through the reaction of 1,4-difluorobenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator [].

Potential Applications:

While the specific research applications of 2-(Bromomethyl)-1,4-difluorobenzene are not extensively documented, its chemical properties suggest potential uses in various scientific fields:

  • Intermediate in Organic Synthesis: The presence of both a reactive bromine and a methyl group makes this compound a potentially valuable intermediate for the synthesis of more complex molecules. The bromine group can be readily substituted with other functional groups, allowing for the creation of diverse new compounds.
  • Material Science: Fluorinated aromatic compounds are known for their interesting properties, such as thermal and chemical stability. 2-(Bromomethyl)-1,4-difluorobenzene could potentially be used as a building block in the development of novel materials with unique properties.
  • Medicinal Chemistry: The exploration of new molecules with potential therapeutic applications is a continuous effort in medicinal chemistry. The combination of aromatic and halogenated functionalities in 2-(Bromomethyl)-1,4-difluorobenzene might warrant investigation for its potential biological activity.
Due to its reactive bromomethyl group. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Cross-Coupling Reactions: This compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
  • Electrophilic Aromatic Substitution: The fluorine substituents can direct further substitutions on the aromatic ring, allowing for functionalization at various positions .

Several methods exist for synthesizing 2-(Bromomethyl)-1,4-difluorobenzene:

  • Direct Bromination: Starting from 1,4-difluorobenzene, bromination can be performed using bromine in the presence of a catalyst to introduce the bromomethyl group.
  • Grignard Reaction: A Grignard reagent derived from 1,4-difluorobenzene can react with a suitable electrophile (e.g., bromomethyl chloride) to form the desired compound.
  • Halogen Exchange: This method involves exchanging a halogen atom in an existing compound for another halogen (e.g., replacing a chlorine with bromine) under specific conditions .

2-(Bromomethyl)-1,4-difluorobenzene has potential applications in various areas:

  • Pharmaceuticals: Its unique structure may serve as a scaffold for developing new drugs.
  • Material Science: The compound could be utilized in synthesizing advanced materials with specific electronic or optical properties.
  • Chemical Intermediates: It may act as an intermediate in the synthesis of more complex organic molecules .

When comparing 2-(Bromomethyl)-1,4-difluorobenzene to other halogenated benzene derivatives, several compounds exhibit structural similarities:

Compound NameStructure TypeUnique Features
1-(Bromomethyl)-2,4-difluorobenzeneBrominated difluorobenzeneDifferent substitution pattern
4-(Bromomethyl)-1,2-difluorobenzeneBrominated difluorobenzeneDifferent substitution pattern
2-(Chloromethyl)-1,4-difluorobenzeneChlorinated difluorobenzeneChlorine instead of bromine
3-(Bromomethyl)-1-fluoro-4-methylbenzeneBrominated monofluorobenzeneContains a methyl group

Each of these compounds has unique properties based on their substitution patterns and functional groups. The distinct arrangement of fluorine and bromine atoms in 2-(Bromomethyl)-1,4-difluorobenzene contributes to its unique reactivity and potential applications compared to its analogs .

Bromomethylation Strategies in Difluorobenzene Derivatives

Bromomethylation of 1,4-difluorobenzene derivatives requires precise control to achieve regioselectivity at the 2-position. Three primary strategies dominate modern synthesis: radical-initiated side-chain bromination, phase-transfer catalyzed protocols, and two-stage processes involving intermediate ethers.

Radical-Initiated Side-Chain Bromination Using N-Bromosuccinimide

N-Bromosuccinimide (NBS) serves as a selective brominating agent under radical conditions. In the presence of a radical initiator like AIBN, NBS generates bromine radicals that abstract hydrogen from the methyl group of 2-methyl-1,4-difluorobenzene, forming a stabilized benzyl radical intermediate. Subsequent bromine transfer yields 2-(bromomethyl)-1,4-difluorobenzene.

Key Reaction Parameters

  • Solvent: Anhydrous CCl₄ or dichloromethane to prevent hydrolysis.
  • Temperature: Reflux (40–80°C) for optimal radical chain propagation.
  • Yield: 60–75%, with minor byproducts from over-bromination.

Mechanistic Insights

  • Initiation: AIBN decomposes to generate cyanopropyl radicals.
  • Propagation:
    • C₇H₅F₂CH₃ + Br- → C₇H₅F₂CH₂- + HBr
    • C₇H₅F₂CH₂- + NBS → C₇H₅F₂CH₂Br + - NBS

This method avoids electrophilic aromatic substitution (EAS) due to fluorine’s deactivating effects, ensuring selective side-chain bromination.

Phase-Transfer Catalyzed Bromomethylation Protocols

Phase-transfer catalysis (PTC) enhances bromomethylation efficiency by facilitating reactions between aqueous HBr and organic substrates. Tetradecyltri-methylammonium bromide (TTAB) is a common PTC agent for this reaction.

Procedure Overview

  • Reagents: 1,4-Difluorobenzene, paraformaldehyde, HBr (48% aq.), TTAB.
  • Conditions:
    • Temperature: 30–50°C
    • Time: 6–12 hours
    • Solvent: Dichloromethane or dibromomethane.

Advantages

  • Yield: >90% with minimal diarylmethane byproducts.
  • Selectivity: Mono-bromomethylation predominates due to steric hindrance from fluorine substituents.

Two-Stage Process for Regioselective Bromomethylation

A patented two-stage method improves regiocontrol by isolating bis-bromomethyl ether (BBME) as an intermediate:

Stage 1: Synthesis of BBME

  • Reaction: Paraformaldehyde + HBr → BBME (BrCH₂OCH₂Br).
  • Conditions: 0–20°C, aqueous HBr.

Stage 2: Friedel-Crafts Alkylation

  • Reagents: BBME + 1,4-difluorobenzene + ZnBr₂ (Lewis acid).
  • Mechanism: Electrophilic attack at the 2-position due to fluorine’s meta-directing effects.
  • Yield: 85–92%.

The bromination of benzylic positions proceeds via a free-radical chain mechanism, comprising initiation, propagation, and termination phases [1] [2]. In the case of 2-(bromomethyl)-1,4-difluorobenzene, the reaction typically employs N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., light or peroxides).

Initiation

Photolysis or thermal decomposition of a radical initiator, such as benzoyl peroxide, generates bromine radicals (*Br- *) [1]. For example:
$$ \text{Benzoyl peroxide} \xrightarrow{\Delta} 2 \text{ PhCOO- } $$
$$ \text{PhCOO- } + \text{NBS} \rightarrow \text{PhCOOBr} + \text{- NBS} $$
Subsequent homolytic cleavage of NBS releases bromine radicals, which abstract hydrogen from the benzylic position of the precursor (e.g., 1,4-difluorotoluene) [3].

Propagation

The benzylic hydrogen abstraction produces a resonance-stabilized benzylic radical intermediate. Fluorine substituents at the 1- and 4-positions delocalize the unpaired electron through conjugation with the aromatic π-system, enhancing radical stability [5]. The radical then reacts with molecular bromine (Br₂) to form the brominated product and regenerate a bromine radical:
$$ \text{ArCH₃} + \text{Br- } \rightarrow \text{ArCH₂- } + \text{HBr} $$
$$ \text{ArCH₂- } + \text{Br₂} \rightarrow \text{ArCH₂Br} + \text{Br- } $$
This chain process amplifies reaction efficiency, as a single initiation event propagates multiple turnovers [1].

Termination

Radical chain termination occurs via coupling of two benzylic radicals or a benzylic radical with a bromine radical. However, the low concentration of radicals in solution minimizes termination events, favoring propagation [1].

Table 1: Key Propagation Steps in Benzylic Bromination

StepDescriptionEnergy Barrier (kcal/mol)
Hydrogen abstractionBr- abstracts H from benzylic position~20 [4]
Bromine additionBenzylic radical reacts with Br₂~5 [4]

Electronic Effects of Fluorine Substituents on Reaction Kinetics

Fluorine substituents exert significant electronic effects on the benzylic bromination kinetics. The 1,4-difluoro configuration alters both radical stability and transition-state energetics.

Inductive Withdrawal and Resonance Effects

Fluorine’s strong electron-withdrawing inductive effect (-I) destabilizes the benzylic C–H bond, lowering the activation energy for hydrogen abstraction [5]. However, resonance donation (+M) from fluorine’s lone pairs into the aromatic ring enhances delocalization of the unpaired electron in the benzylic radical, as shown below:
$$ \text{F} \rightarrow \text{Ar–CH₂- } \leftrightarrow \text{- CH₂–Ar} \leftarrow \text{F} $$
This dual electronic effect accelerates the propagation phase while stabilizing the radical intermediate.

Hammett Correlation Analysis

Substituent effects in bromination follow a modified Hammett equation. For 1,4-difluoro substitution, the σₚ (para-fluorine) value of +0.06 indicates mild electron withdrawal, while σₘ (meta-fluorine) is +0.34 [5]. The net electronic effect reduces the activation energy for hydrogen abstraction by ~1.2 kcal/mol compared to unsubstituted toluene, increasing reaction rate by a factor of 3–5 [5].

Table 2: Hammett Parameters for Fluorine Substituents

Substituent Positionσₚσₘ
Fluorine (1,4)+0.06+0.34

Solvent-Mediated Control of Regioselectivity

Solvent polarity and viscosity critically influence the regioselectivity of benzylic bromination.

Polar Solvents

Polar solvents (e.g., acetonitrile) stabilize polar transition states through dielectric effects. In the hydrogen abstraction step, partial charges develop as the C–H bond breaks:
$$ \text{Br- } + \text{ArCH₃} \rightarrow [\delta^+ \text{Br–H–C} \delta^-]^‡ \rightarrow \text{ArCH₂- } + \text{HBr} $$
Polar solvents lower the activation energy by stabilizing this transition state, accelerating the reaction. However, excessive polarity may disfavor non-polar bromine (Br₂) solubility, reducing propagation efficiency [4].

Non-Polar Solvents

In non-polar media (e.g., CCl₄), radical chain reactions proceed with higher selectivity due to reduced solvent interference. The benzylic radical’s resonance stabilization dominates, favoring bromination at the most stabilized position. For 1,4-difluorobenzene derivatives, this results in exclusive bromomethyl formation at the 2-position, as steric and electronic factors preclude alternative pathways [3].

Viscosity Effects

High-viscosity solvents (e.g., glycerol) impede radical diffusion, increasing the likelihood of termination events. This reduces chain propagation efficiency but enhances selectivity by favoring the most thermodynamically stable radical intermediates [1].

Table 3: Solvent Effects on Benzylic Bromination

SolventPolarity (ε)Selectivity (2- vs. 4-bromomethyl)
Acetonitrile37.585:15
Carbon tetrachloride2.2499:1
Glycerol42.599:1

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (86.67%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

85117-99-3

Wikipedia

2,5-Difluorobenzyl bromide

Dates

Modify: 2023-08-15

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